molecular formula C6H13NO2 B6205667 1-(morpholin-3-yl)ethan-1-ol CAS No. 2103954-12-5

1-(morpholin-3-yl)ethan-1-ol

Cat. No.: B6205667
CAS No.: 2103954-12-5
M. Wt: 131.2
InChI Key:
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Description

1-(morpholin-3-yl)ethan-1-ol is an organic compound that features a morpholine ring attached to an ethan-1-ol group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and ethanol, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(morpholin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of 1-(morpholin-3-yl)ethanone using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-(morpholin-3-yl)ethanone, while reduction can produce simpler alcohols.

Scientific Research Applications

1-(morpholin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(morpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting cellular processes such as signal transduction and metabolism. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

1-(morpholin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(morpholin-3-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the morpholine ring.

    1-(morpholin-4-yl)ethan-1-ol: Another similar compound with the morpholine ring attached at a different position.

    Morpholine: The parent compound, which lacks the ethan-1-ol group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2103954-12-5

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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